molecular formula C12H17ClN2O3 B1394671 3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride CAS No. 1219982-88-3

3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride

Cat. No.: B1394671
CAS No.: 1219982-88-3
M. Wt: 272.73 g/mol
InChI Key: BWBUPIHXVVIXKD-UHFFFAOYSA-N
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Description

3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a nitrophenoxy group attached to the piperidine ring via a methylene bridge. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride typically involves the following steps:

    Formation of the Nitrophenoxy Intermediate: The starting material, 2-nitrophenol, is reacted with a suitable alkylating agent, such as chloromethyl methyl ether, under basic conditions to form 2-nitrophenoxymethyl chloride.

    Nucleophilic Substitution: The 2-nitrophenoxymethyl chloride is then reacted with piperidine in the presence of a base, such as sodium hydroxide, to form 3-[(2-Nitrophenoxy)methyl]piperidine.

    Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the reaction mixture to obtain this compound as a crystalline solid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form substituted piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, sodium hydroxide.

Major Products Formed

    Oxidation: 3-[(2-Aminophenoxy)methyl]piperidine.

    Reduction: 3-[(2-Aminophenoxy)methyl]piperidine.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex piperidine derivatives, which are important intermediates in organic synthesis.

    Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions with the active site of enzymes, leading to inhibition or activation of enzymatic activity. The piperidine ring can also interact with receptor sites, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine: Similar structure with a methyl group on the phenoxy ring.

    3-[(4-Nitrophenoxy)methyl]piperidine: Similar structure with the nitro group in a different position on the phenoxy ring.

    3-[(2-Aminophenoxy)methyl]piperidine: Similar structure with an amino group instead of a nitro group.

Uniqueness

3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride is unique due to the specific positioning of the nitro group on the phenoxy ring, which influences its chemical reactivity and biological activity. The presence of the hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications in research and industry.

Properties

IUPAC Name

3-[(2-nitrophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3.ClH/c15-14(16)11-5-1-2-6-12(11)17-9-10-4-3-7-13-8-10;/h1-2,5-6,10,13H,3-4,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBUPIHXVVIXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=CC=C2[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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